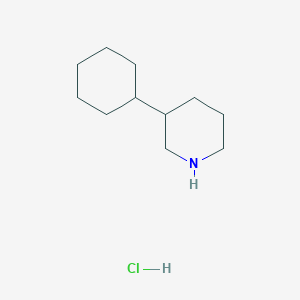

3-Cyclohexylpiperidine hydrochloride

Description

Nomenclature and Classification within the Arylcyclohexylamine Scaffold

Systematically named as 3-cyclohexylpiperidine (B2619033) hydrochloride, this compound can be classified as a saturated heterocyclic amine. It shares a foundational structure with the well-known class of arylcyclohexylamines, which are characterized by a cyclohexylamine (B46788) unit with an aryl group attached to the same carbon as the amine. Although 3-Cyclohexylpiperidine hydrochloride itself lacks the aryl group, its structural similarity places it within this broader chemical space, which includes compounds with significant pharmacological activity. The core structure consists of a six-membered piperidine (B6355638) ring and a six-membered cyclohexyl ring linked by a carbon-carbon bond.

The general structure of arylcyclohexylamines consists of a cyclohexane (B81311) ring substituted with an aryl group and an amine. In the case of 3-Cyclohexylpiperidine, the aryl group is absent and the piperidine nitrogen is part of the amine component.

Historical Perspectives on Piperidine Derivatives in Medicinal Chemistry Research

The piperidine ring is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. ajchem-a.comnih.gov The history of piperidine derivatives in medicine is rich and dates back to the isolation of the alkaloid piperine (B192125) from black pepper in 1819, which gave the parent heterocycle its name. ajchem-a.com Over the decades, synthetic piperidine derivatives have been developed and have led to numerous important drugs across various therapeutic areas. ajchem-a.com

The versatility of the piperidine scaffold allows for the introduction of various substituents at different positions, leading to a wide range of pharmacological activities. nih.gov This has made it a cornerstone in the development of central nervous system agents, analgesics, antihistamines, and anticancer drugs. nih.gov The exploration of piperidine derivatives has been a continuous effort in the quest for new and improved therapeutic agents.

Contemporary Academic Significance and Research Gaps for the Compound

In the contemporary research landscape, this compound itself does not appear to be a primary focus of intensive investigation. A review of scientific literature reveals a significant research gap concerning its specific biological activities and potential applications. Much of the academic interest in related structures has been directed towards more complex arylcyclohexylamine derivatives, such as phencyclidine (PCP) and its analogues, which exhibit potent psychoactive effects. uni.lu

The academic significance of this compound may, therefore, lie in its potential role as a chemical intermediate or a building block for the synthesis of more complex molecules. Its simpler structure could serve as a reference compound in broader studies of structure-activity relationships within the wider class of piperidine-containing compounds. The lack of extensive research on this specific compound represents an opportunity for future investigations into its physicochemical properties and potential biological activities, which remain largely uncharacterized.

Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Piperidine | Phencyclidine |

| Molecular Formula | C11H22ClN | C5H11N | C17H25N |

| Molecular Weight | 203.75 g/mol | 85.15 g/mol | 243.40 g/mol |

| CAS Number | 19734-67-9 | 110-89-4 | 77-10-1 |

| Predicted LogP | 2.62 | 1.39 | 3.96 |

| Hydrogen Bond Donors | 1 | 1 | 0 |

| Hydrogen Bond Acceptors | 1 | 1 | 1 |

Note: Some data for this compound are predicted, reflecting the limited experimental data available in public literature.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-cyclohexylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N.ClH/c1-2-5-10(6-3-1)11-7-4-8-12-9-11;/h10-12H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMBVPSDDMFOEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589973 | |

| Record name | 3-Cyclohexylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19734-67-9 | |

| Record name | Piperidine, 3-cyclohexyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19734-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclohexylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies

Primary Synthetic Pathways for 3-Cyclohexylpiperidine (B2619033) Hydrochloride

The construction of the 3-cyclohexylpiperidine core can be approached through several synthetic strategies. A highly effective and common method involves the catalytic hydrogenation of a corresponding aromatic precursor, such as 3-phenylpyridine or 3-phenylpiperidine. This approach is favored for its high yields and the relative accessibility of the starting materials. d-nb.info

The synthesis of 3-Cyclohexylpiperidine hydrochloride typically begins with readily available precursors that can be used to construct the core structure. One of the most direct routes involves the modification of a pre-existing piperidine (B6355638) or pyridine ring. researchgate.netresearchgate.net

Key precursors and their roles include:

3-Phenylpyridine : This aromatic heterocycle serves as a primary precursor. The phenyl group at the 3-position is the direct antecedent to the target cyclohexyl group.

Catalysts : Heterogeneous catalysts are crucial for the hydrogenation process. Platinum-based catalysts like Platinum(IV) oxide (PtO2) and palladium on carbon (Pd/C) are frequently employed. d-nb.infotcichemicals.com Rhodium catalysts have also been shown to be effective. nih.gov

Hydrogen Source : Molecular hydrogen (H2 gas) is the reagent used for the reduction of the aromatic ring.

Solvents and Acids : The reaction is typically carried out in solvents like ethanol or acetic acid. The addition of an acid is often necessary to prevent catalyst poisoning when hydrogenating pyridine rings. d-nb.inforesearchgate.net

The synthesis of the hydrochloride salt is the final step, achieved by treating the free base form of 3-Cyclohexylpiperidine with hydrochloric acid in a suitable solvent, such as ethanol or diethyl ether, followed by crystallization. chemicalbook.com

The central reaction in forming 3-Cyclohexylpiperidine from an aromatic precursor is catalytic hydrogenation. This process involves the reduction of the phenyl ring to a cyclohexyl ring.

Key Steps:

Activation of Precursor : If starting from 3-phenylpyridine, the pyridine ring is often hydrogenated first under specific conditions to yield 3-phenylpiperidine. This step itself can be challenging due to the stability of the aromatic pyridine ring.

Aromatic Ring Hydrogenation : The primary transformation is the reduction of the phenyl group of 3-phenylpiperidine. The substrate is dissolved in an appropriate solvent and subjected to a high pressure of hydrogen gas in the presence of a heterogeneous catalyst like Pd/C or PtO2. d-nb.info

Salt Formation : After the hydrogenation is complete and the catalyst is removed by filtration, the resulting 3-cyclohexylpiperidine (as a free base) is treated with a solution of hydrochloric acid to precipitate the stable hydrochloride salt.

Mechanistic Considerations: Catalytic hydrogenation of an aromatic ring proceeds via the Langmuir-Hinshelwood mechanism. The key stages are:

Adsorption : Both the substrate (3-phenylpiperidine) and molecular hydrogen adsorb onto the surface of the metal catalyst.

Dissociation : The H-H bond in molecular hydrogen is cleaved on the catalyst surface, forming adsorbed hydrogen atoms.

Hydrogen Transfer : The adsorbed hydrogen atoms are sequentially transferred to the adsorbed aromatic ring. This stepwise addition of six hydrogen atoms reduces the phenyl group to a fully saturated cyclohexyl ring.

Desorption : The final product, 3-cyclohexylpiperidine, desorbs from the catalyst surface, freeing the active sites for the next catalytic cycle.

A significant challenge in this synthesis is achieving selectivity. Harsh reaction conditions required to reduce the stable phenyl ring can sometimes lead to the over-reduction or hydrogenolysis of other parts of the molecule. d-nb.infoscholaris.ca Therefore, careful control of temperature, pressure, catalyst choice, and reaction time is essential to maximize the yield of the desired product. d-nb.info

Advanced Strategies for Structural Elucidation and Purity Assessment

Confirming the chemical structure and assessing the purity of this compound requires a combination of modern analytical techniques. These methods provide detailed information about the molecular structure, functional groups, and the presence of any impurities or isomeric byproducts.

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) is a primary tool for assessing the purity of piperidine hydrochloride salts. nih.gov The method can separate the main compound from starting materials, byproducts, and degradation products. For compounds lacking a strong UV chromophore, detectors like Charged Aerosol Detectors (CAD) can be employed, often using an ion-pairing agent to improve retention on the column. researchgate.net Validation of the HPLC method ensures it is precise, linear, and specific for routine quality control. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is used to analyze the volatile free-base form of the compound. It provides information on molecular weight and fragmentation patterns, which helps in confirming the identity of the substance. google.com It is also particularly useful for detecting and identifying trace impurities. However, analysis of hydrochloride salts by GC can sometimes lead to thermal degradation of the analyte. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are indispensable for unambiguous structural elucidation. researchgate.net

¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The complex, overlapping signals from the cyclohexyl and piperidine rings require high-resolution instruments for full interpretation.

¹³C NMR shows the number of chemically distinct carbon atoms in the molecule.

Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used to definitively assign all proton and carbon signals and confirm the connectivity between the cyclohexyl and piperidine rings. NMR is highly sensitive to stereochemistry and can be used to distinguish between different isomers. nih.gov

Chemical Modification Approaches for Analog Development

3-Cyclohexylpiperidine serves as a scaffold that can be chemically modified to develop a library of related analogs for structure-activity relationship (SAR) studies. chemimpex.com Modifications can be targeted to the cyclohexyl ring or the piperidine system.

Functionalization of the cyclohexyl ring allows for the exploration of how steric and electronic properties of substituents impact biological activity.

Substitution at the 4-position : The C-4 position of the cyclohexyl ring is a common target for modification. Strategies often involve using a precursor like 4-substituted cyclohexanone. For instance, the synthesis of analogs with a tert-butyl group at the C-4 position has been described, leading to the formation of distinct cis and trans isomers. nih.gov Another approach involves creating a bipiperidinyl analog, where a second piperidine ring is attached at the 4-position, with its nitrogen atom available for further derivatization through acylation or alkylation reactions. nih.gov

Ring Contraction/Expansion : The cyclohexyl moiety can be replaced with other cycloalkane rings, such as cyclopentyl, to investigate the effect of ring size on activity. nih.govnih.gov These analogs are typically synthesized starting from the corresponding cycloalkanone (e.g., cyclopentanone). nih.gov

The piperidine ring offers multiple sites for chemical modification, including the nitrogen atom and the carbon atoms of the ring itself. researchgate.net

N-Alkylation : The secondary amine of the piperidine ring is a nucleophilic site that can be readily alkylated. researchgate.net This is typically achieved by reacting the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base such as potassium carbonate or N,N-diisopropylethylamine. researchgate.netchemrxiv.org This allows for the introduction of a wide variety of alkyl and substituted alkyl groups (e.g., methyl, ethyl, benzyl) onto the nitrogen atom. nih.gov

α-Functionalization : Direct functionalization of the carbon atoms adjacent to the nitrogen (the α-positions, C-2 and C-6) is a valuable strategy for introducing substituents that can modulate the compound's basicity and steric profile. acs.org Modern methods for α-functionalization include photoredox-catalyzed C-H arylation, which can install aryl groups with high diastereoselectivity. chemrxiv.org Another approach involves the in situ formation of an endo-cyclic iminium ion, which is then trapped by a nucleophile to introduce alkyl or other functional groups. acs.org

Functionalization at C-3 and C-4 : Modifying the C-3 and C-4 positions of the piperidine ring is more complex. It often requires indirect methods, such as starting with a functionalized piperidine precursor or using rhodium-catalyzed C-H insertion reactions with specific N-protecting groups to direct the functionalization to the desired position. nih.gov For example, 3-substituted analogs can be prepared via the cyclopropanation of a tetrahydropyridine intermediate, followed by reductive ring-opening. nih.gov

Introduction of Aryl and Heteroaryl Groups via Cross-Coupling Reactions

The introduction of aryl and heteroaryl moieties at the 3-position of the piperidine ring is a crucial step in the synthesis of various derivatives of 3-Cyclohexylpiperidine with potential applications in medicinal chemistry. Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely employed for this purpose. nih.govnih.govresearchgate.net Methodologies such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions allow for the efficient coupling of a suitably functionalized piperidine precursor with a variety of aryl and heteroaryl partners. nih.govresearchgate.netorganic-chemistry.org

The Suzuki-Miyaura coupling, for instance, typically involves the reaction of an organoboron compound (like an arylboronic acid) with an organic halide in the presence of a palladium catalyst and a base. nih.govrsc.org For the synthesis of 3-aryl-cyclohexylpiperidines, this could involve coupling an arylboronic acid with a 3-halo-piperidine derivative. The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and functional group tolerance. rsc.org Similarly, the Negishi coupling utilizes an organozinc reagent, which can be prepared from the corresponding organolithium or Grignard reagent, and an organic halide. researchgate.net This method is known for its high reactivity and functional group compatibility. The Buchwald-Hartwig amination, while primarily a C-N bond-forming reaction, is also a key cross-coupling method in modern drug discovery for introducing nitrogen-containing groups. nih.gov

Recent advancements have focused on developing more efficient and versatile catalytic systems, including those that operate under milder conditions and with lower catalyst loadings. rsc.org The direct α-arylation of protected piperidines has also been explored, offering a more direct route to these compounds. researchgate.net The selection of the appropriate cross-coupling strategy depends on the specific substrates and the desired final product.

| Cross-Coupling Reaction | Typical Substrates | Catalyst/Ligand System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids + Organic Halides | Pd(PPh₃)₄, PdCl₂(dppf) | Good functional group tolerance; commercially available reagents. nih.gov |

| Negishi Coupling | Aryl/Heteroaryl Zinc Reagents + Organic Halides | Pd(dba)₂, PdCl₂(dppf) | High reactivity and selectivity; mild reaction conditions. researchgate.net |

| Hiyama Coupling | Aryl/Heteroaryl Trifluorosilanes + Organic Halides | Pd(OAc)₂ | Enables the use of organosilanes; good for heteroaryl compounds. organic-chemistry.org |

Stereoselective Synthesis and Chiral Resolution Techniques for Enantiomers

The biological activity of chiral molecules like 3-Cyclohexylpiperidine can be highly dependent on their stereochemistry. Therefore, the development of methods for the stereoselective synthesis or the resolution of enantiomers is of significant importance. nih.gov

Stereoselective Synthesis: Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the need for separation of a racemic mixture. nih.govresearchgate.net One approach involves the use of a chiral auxiliary, which is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. Another powerful strategy is the use of chiral catalysts in reactions such as asymmetric hydrogenation or asymmetric Heck reactions. acs.org For instance, a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine precursor could furnish a 3-substituted tetrahydropyridine with high enantioselectivity, which can then be reduced to the desired piperidine. acs.org

Chiral Resolution Techniques: Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org This is a common strategy when a stereoselective synthesis is not readily available or is inefficient.

One of the most established methods is the crystallization of diastereomeric salts . wikipedia.org This involves reacting the racemic amine (3-Cyclohexylpiperidine) with a chiral resolving agent, which is typically a chiral acid like tartaric acid or mandelic acid. wikipedia.org This reaction forms a pair of diastereomeric salts, which have different physical properties, such as solubility. wikipedia.org By carefully choosing the solvent and crystallization conditions, one of the diastereomeric salts can be selectively precipitated. The desired enantiomer can then be recovered by treating the salt with a base to remove the chiral resolving agent. wikipedia.org

Chiral column chromatography is another widely used technique for enantiomeric separation. wikipedia.orgmdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. mdpi.com As the racemic mixture passes through the column, one enantiomer is retained more strongly than the other, leading to their separation. High-performance liquid chromatography (HPLC) with polysaccharide-based CSPs is a common and effective method for the analytical and preparative separation of chiral amines. mdpi.com

Kinetic resolution is a further option, where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other, allowing for the separation of the unreacted, slower-reacting enantiomer. nih.gov

| Technique | Principle | Common Reagents/Materials | Advantages | Disadvantages |

|---|---|---|---|---|

| Crystallization of Diastereomeric Salts | Formation of diastereomers with different solubilities. wikipedia.org | Tartaric acid, Mandelic acid, Camphorsulfonic acid | Scalable and cost-effective for large quantities. | Relies on trial-and-error for solvent and resolving agent selection; theoretical max yield of 50% for one enantiomer. wikipedia.org |

| Chiral Column Chromatography | Differential interaction with a chiral stationary phase. mdpi.com | Polysaccharide-based columns (e.g., cellulose, amylose derivatives) | High separation efficiency and purity; applicable to a wide range of compounds. mdpi.com | Can be expensive for large-scale separations; requires specialized equipment. |

| Kinetic Resolution | Different reaction rates of enantiomers with a chiral catalyst or reagent. nih.gov | Chiral catalysts, enzymes (e.g., lipases) | Can provide high enantiomeric excess. | Maximum theoretical yield for the recovered starting material is 50%. nih.gov |

Molecular Pharmacological Characterization and Receptor Interactions

Ligand Binding Profiles and Affinity Determinations

The affinity of cyclohexylpiperidine derivatives for various neural targets has been characterized through radioligand binding assays. These studies are crucial for understanding the potential molecular mechanisms of action of this class of compounds. The following sections detail the binding characteristics at key central nervous system receptors and transporters.

The N-Methyl-D-Aspartate (NMDA) receptor, a critical component in excitatory synaptic transmission and plasticity, is a primary target for many phencyclidine (PCP)-like compounds. Certain cyclohexylpiperidine derivatives are known to bind to the PCP site located within the NMDA receptor's ion channel, acting as non-competitive antagonists.

Research into the binding of [3H]thienyl cyclohexylpiperidine ([3H]TCP), a phencyclidine derivative, has shown that it binds with high affinity to a site that may be associated with the ion channel of the NMDA receptor. nih.gov The binding of [3H]TCP is enhanced by the presence of L-glutamate and NMDA and is inhibited non-competitively by MK-801 (Dizocilpine), another well-characterized NMDA receptor channel blocker. nih.gov This suggests a shared or allosterically coupled binding domain within the receptor complex. nih.gov

Structure-activity relationship studies of more closely related compounds, such as the enantiomers of 1-(1-phenyl-3-methylcyclohexyl)piperidine, have provided specific affinity data for the PCP receptor. In these studies, the cis isomer (2b) demonstrated an affinity for the PCP receptor that was approximately one-third of that of phencyclidine itself. nih.gov A significant stereoselectivity was observed, with a 40-fold difference in binding affinity between the two cis enantiomers. nih.gov However, not all cyclohexylpiperidine derivatives exhibit this interaction; for example, many homologues of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP) show negligible affinity for the PCP binding site on the NMDA receptor. nih.gov

| Compound | Relative Affinity vs. Phencyclidine | Reference |

|---|---|---|

| cis Isomer 2b | ~33% | nih.gov |

| Other Isomers | Less potent | nih.gov |

The dopamine (B1211576) transporter (DAT) is another significant target for cyclohexylpiperidine derivatives. Research has revealed that some of these compounds are potent inhibitors of dopamine reuptake. nih.gov

Interestingly, studies using [3H]TCP have identified two distinct high-affinity binding sites in the brain of several species, including humans. zenodo.orgcapes.gov.br While "site 1" is the well-established PCP site on the NMDA receptor, "site 2" is associated with the dopamine reuptake complex. zenodo.orgcapes.gov.br This second site is particularly prominent in human cortical membranes and is potently inhibited by high-affinity dopamine uptake inhibitors. zenodo.orgcapes.gov.br

The compound 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP) and its derivatives have been extensively studied for their high affinity for DAT. nih.gov The binding of these compounds suggests that the cyclohexylpiperidine scaffold is well-suited for interaction with the transporter. Structure-activity studies on N-substituted BTCP derivatives show that considerable structural variation is tolerated while maintaining nanomolar affinity for DAT. nih.gov For instance, the N-(cyclopropylmethyl) and N-butyl derivatives of a BTCP analogue displayed high affinity for the dopamine transporter, with IC50 values in the low nanomolar range for displacing [3H]-BTCP. nih.gov

| Compound | [3H]cocaine IC50 (nM) | [3H]-BTCP IC50 (nM) | Reference |

|---|---|---|---|

| BTCP | 39 | 5 | nih.gov |

| N-(cyclopropylmethyl) derivative 14 | 23 | 1 | nih.gov |

| N-butyl derivative 10 | 60 | 0.3 | nih.gov |

Sigma (σ) receptors, which are unique binding sites in the brain and peripheral tissues, are also targets for various piperidine-containing ligands. nih.gov Both σ1 and σ2 receptor subtypes have been shown to interact with cyclohexylpiperidine and cyclohexylpiperazine derivatives.

High-affinity σ2 receptor ligands have been identified among N-cyclohexylpiperazine derivatives. nih.gov Modifications of this scaffold have been explored to improve affinity and selectivity. For example, in a series of analogues based on the potent sigma receptor modulator PB28, a 4-cyclohexylpiperidine (B176667) derivative was found to have a binding affinity (Ki) of 143 nM for the σ1 receptor. nih.gov Other research on phenoxyalkylpiperidines has confirmed that the piperidine (B6355638) ring is a key component for optimal interaction with the σ1 subtype, with some derivatives achieving sub-nanomolar affinity. uniba.it These findings indicate that the cyclohexylpiperidine moiety is a viable scaffold for developing sigma receptor ligands.

| Compound | Receptor | Ki (nM) | Reference |

|---|---|---|---|

| 4-cyclohexylpiperidine derivative | σ1 | 143 | nih.gov |

While the dopamine transporter has been a primary focus, the potential interaction of cyclohexylpiperidine derivatives with the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET) is less characterized. There is limited direct binding data for 3-Cyclohexylpiperidine (B2619033) hydrochloride at SERT and NET in the reviewed scientific literature. However, the aforementioned [3H]TCP binding site 2, which is associated with the biogenic amine reuptake complex, can be inhibited by serotonin uptake inhibitors such as fluoxetine, suggesting a potential interaction between certain cyclohexylpiperidine ligands and monoamine transporters more broadly. zenodo.orgcapes.gov.br

The opioid system, comprising mu (µ), kappa (κ), and delta (δ) receptors, is fundamental for pain modulation. A comprehensive review of the literature reveals a lack of specific binding data for 3-Cyclohexylpiperidine hydrochloride at any of the major opioid receptor subtypes. While other complex molecules incorporating a substituted cyclohexyl ring have been developed as selective kappa-opioid agonists, these compounds are structurally distinct from simple cyclohexylpiperidines. documentsdelivered.com Therefore, the affinity of 3-Cyclohexylpiperidine for opioid receptors remains to be elucidated.

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels involved in a wide array of physiological processes. While the piperidine ring is a common structural feature in various nAChR modulators, there is currently no specific research available detailing the interaction of this compound with any nAChR subunits. Studies have described novel antagonists for the α7 nAChR subtype that are based on a piperidine scaffold, but these are more complex 1-[2-(4-alkoxy-phenoxy-ethyl)]piperidine derivatives and are not directly comparable. frontiersin.org The potential for 3-Cyclohexylpiperidine to modulate nAChR function is an area that requires further investigation.

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure correlates with its biological activity. For this compound, direct SAR investigations are not widely published. However, by examining SAR studies of related piperidine derivatives and arylcyclohexylamines, we can deduce the likely importance of its structural features.

Conformational Analysis: The biological activity of a flexible molecule like 3-Cyclohexylpiperidine is highly dependent on its three-dimensional conformation when it binds to a receptor. Conformational analysis of piperidine-containing compounds reveals that the piperidine ring typically adopts a stable "chair" conformation to minimize steric strain. Substituents on the ring can exist in either an axial or equatorial position, and this orientation is critical for receptor interaction.

Computational studies on related fluorinated piperidines show that the conformational preference (axial vs. equatorial) is governed by a complex interplay of electrostatic interactions, hyperconjugation, and steric factors. For 3-Cyclohexylpiperidine, the bulky cyclohexyl group at the 3-position would be expected to strongly favor an equatorial orientation to minimize steric hindrance with the rest of the piperidine ring. This preferred conformation dictates the spatial relationship between the nitrogen atom of the piperidine ring (which is typically protonated at physiological pH) and the lipophilic cyclohexyl group, which is a key determinant of its binding properties.

Pharmacophore Mapping: A pharmacophore is an abstract model of the steric and electronic features necessary for a molecule to interact with a specific biological target. While a specific pharmacophore model for 3-Cyclohexylpiperidine has not been established, models for related ligand classes can provide insight.

For ligands targeting the NMDA receptor's PCP site, a common pharmacophore model includes:

A protonated amine (positive ionizable feature) that interacts with a negatively charged residue in the receptor channel.

One or more hydrophobic/aromatic regions that engage with non-polar pockets within the binding site.

In 3-Cyclohexylpiperidine, the piperidine nitrogen serves as the positive ionizable feature. The cyclohexyl group provides a large hydrophobic feature. Compared to arylcyclohexylamines like PCP, it lacks an aromatic feature, which would significantly alter its fit into a pharmacophore model requiring such an interaction. A hypothetical pharmacophore model for 3-Cyclohexylpiperidine would thus be simpler, primarily defined by the spatial arrangement of the protonated amine and a large hydrophobic moiety. nih.govnih.govmdpi.comyoutube.comyoutube.com

Table 1: Hypothetical Pharmacophore Features for 3-Cyclohexylpiperidine vs. a Typical Arylcyclohexylamine (PCP)

| Feature | 3-Cyclohexylpiperidine | Phencyclidine (PCP) |

| Positive Ionizable | Piperidine Nitrogen | Piperidine Nitrogen |

| Hydrophobic Feature 1 | Cyclohexyl Ring | Cyclohexyl Ring |

| Hydrophobic/Aromatic Feature 2 | Absent | Phenyl Ring |

The effect of adding or modifying chemical substituents provides critical SAR information. Although specific data for derivatives of 3-Cyclohexylpiperidine are scarce, extensive research on related structures offers clear guidance on how substituents might impact its activity. nih.gov

Substitution on the Piperidine Ring: In many classes of piperidine-based ligands, the position, nature, and stereochemistry of substituents are crucial. For example, in cocaine analogues with a piperidine core, even small modifications to substituents at the 3-position can dramatically alter activity at monoamine transporters, sometimes by preventing unfavorable interactions within the binding site. nih.gov For 3-Cyclohexylpiperidine, adding substituents to other positions on the piperidine ring (e.g., positions 2, 4, 5, or 6) would alter its shape and could either enhance or disrupt binding by introducing new steric or electronic interactions.

Substitution on the Cyclohexyl Ring: The cyclohexyl group is a key hydrophobic anchor. Adding substituents to this ring would modulate its size, shape, and lipophilicity. For example, adding polar groups (like hydroxyl, -OH) could introduce hydrogen bonding capabilities, potentially redirecting the molecule to different receptors or altering its binding mode. Conversely, adding small alkyl groups could increase lipophilicity and enhance hydrophobic interactions, potentially increasing binding affinity if the receptor pocket can accommodate the extra bulk.

Substitution on the Piperidine Nitrogen (N-substitution): The nitrogen atom is a common point of modification in piperidine-containing drugs. In arylcyclohexylamines, changing the N-substituent from a piperidine to smaller groups (like methyl or ethyl) or other cyclic amines (like pyrrolidine) significantly impacts potency and receptor selectivity. nih.gov It is highly probable that N-substitution on 3-Cyclohexylpiperidine would similarly modulate its pharmacological profile.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR (Quantitative Structure-Activity Relationship) technique used to correlate the 3D properties of a set of molecules with their biological activities. nih.govijpsonline.comgoogle.comslideshare.net It calculates the steric (shape-based) and electrostatic (charge-based) fields around each molecule and uses statistical methods to build a predictive model.

A direct CoMFA study on a series of 3-Cyclohexylpiperidine analogues has not been published. However, a conceptual comparative analysis can be made with the well-understood arylcyclohexylamines.

Arylcyclohexylamine (e.g., PCP) CoMFA Model: A typical CoMFA model for arylcyclohexylamine binding to the NMDA receptor would highlight the importance of:

Steric Fields: A large, sterically favorable region corresponding to the bulky phenyl and cyclohexyl rings. The model would show that steric bulk in these areas is generally favorable for activity.

Electrostatic Fields: A region of positive potential around the protonated piperidine nitrogen, indicating the importance of an electrostatic interaction with the receptor. The model would also show the electrostatic contribution of the electron-rich phenyl ring (pi-electrons), which contributes to binding.

Comparative Analysis with 3-Cyclohexylpiperidine: If 3-Cyclohexylpiperidine were included in such an analysis, it would show key differences:

Electrostatic Fields: The most significant difference would be in the electrostatic field. 3-Cyclohexylpiperidine lacks the pi-electron system of the phenyl ring found in PCP. A CoMFA map would therefore show a "missing" region of electrostatic interaction compared to active arylcyclohexylamines. This absence would likely correlate with a lower binding affinity for receptors where the aryl group is a key binding element, such as the PCP site of the NMDA receptor.

This comparative analysis suggests that while 3-Cyclohexylpiperidine shares some core features with arylcyclohexylamines (a protonated amine, hydrophobic bulk), the absence and different positioning of key groups would lead to a distinct molecular field profile and, consequently, a different pharmacological profile. nih.gov

Cellular and Subcellular Pharmacodynamics

Neurotransmitter Reuptake Inhibition Mechanisms

3-Cyclohexylpiperidine (B2619033) hydrochloride is anticipated to function as a reuptake inhibitor, primarily targeting monoamine transporters. This mechanism leads to an increase in the extracellular concentrations of neurotransmitters, thereby enhancing neurotransmission. The primary targets for compounds with a cyclohexylpiperidine scaffold are the transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).

The inhibition of these transporters is a key pharmacological feature of many psychoactive compounds. By blocking the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron, 3-Cyclohexylpiperidine hydrochloride likely prolongs their signaling effects. Structure-activity relationship (SAR) studies on related compounds, such as 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP), a potent dopamine reuptake inhibitor, have demonstrated that the cyclohexylpiperidine core is crucial for high-affinity binding to the dopamine transporter. nih.gov The specific binding and inhibition potency can be modulated by substitutions on the aromatic ring and the piperidine (B6355638) nitrogen.

| Compound | Target | Inhibitory Concentration (IC50) |

|---|---|---|

| 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP) | Dopamine Transporter (DAT) | Low nanomolar range |

| Phencyclidine (PCP) | Dopamine Transporter (DAT) | Micromolar range |

Note: This table presents data for structurally related compounds to infer the potential activity of this compound.

Effects on Intracellular Signaling Cascades and Second Messenger Systems

The modulation of neurotransmitter levels by this compound directly impacts intracellular signaling cascades. The enhanced activation of postsynaptic receptors, due to increased neurotransmitter availability, triggers a series of downstream events mediated by second messengers. G-protein coupled receptors (GPCRs), which are primary targets for dopamine, norepinephrine, and serotonin, play a pivotal role in this process. nih.gov

Upon activation by their respective neurotransmitters, these GPCRs initiate signaling cascades that can either stimulate or inhibit the production of key second messengers like cyclic adenosine (B11128) monophosphate (cAMP) and inositol (B14025) trisphosphate (IP3). For example, the activation of D1-like dopamine receptors typically leads to an increase in cAMP levels through the activation of adenylyl cyclase, while D2-like receptor activation has the opposite effect. nih.gov

Consequently, the reuptake inhibition caused by this compound would be expected to modulate these pathways, leading to widespread changes in neuronal function, including alterations in gene expression, protein synthesis, and synaptic plasticity. The specific downstream effects would depend on the relative potency of the compound at each of the monoamine transporters and the receptor subtypes present in a given brain region.

Modulation of Ion Channel Gating and Ionic Fluxes

A significant aspect of the pharmacodynamics of cyclohexylpiperidine derivatives is their interaction with ion channels, particularly ligand-gated ion channels such as the N-methyl-D-aspartate (NMDA) receptor. Phencyclidine (PCP), a well-known structural analog, is a non-competitive antagonist of the NMDA receptor. nih.gov It exerts its effects by binding to a site within the ion channel pore, thereby blocking the influx of calcium ions.

The interaction with other ion channels cannot be ruled out. For instance, some piperidine derivatives have been shown to interact with various potassium and calcium channels. nih.gov However, the most prominent and well-documented ion channel interaction for this class of compounds is with the NMDA receptor.

| Compound | Ion Channel Target | Mechanism of Action |

|---|---|---|

| Phencyclidine (PCP) | NMDA Receptor | Non-competitive antagonist (channel blocker) |

| N-[1-(2-thienyl)cyclohexyl]piperidine (TCP) | NMDA Receptor | Non-competitive antagonist (channel blocker) |

Note: This table presents data for structurally related compounds to infer the potential activity of this compound.

Cellular Uptake and Distribution Dynamics

The cellular uptake and distribution of this compound are critical to its ability to reach its targets within the central nervous system. As a lipophilic molecule, it is expected to readily cross the blood-brain barrier. The piperidine moiety, being a basic nitrogen-containing heterocycle, can exist in both a charged and uncharged state depending on the physiological pH. The uncharged form is more lipid-soluble and therefore more likely to passively diffuse across cell membranes.

Once inside the central nervous system, the compound would distribute into various brain regions. The specific distribution pattern would be influenced by regional blood flow and the density of its binding sites, such as the monoamine transporters and NMDA receptors. Studies on other piperidine-based CNS drugs have shown widespread distribution throughout the brain. nih.gov

Within the cell, this compound would interact with its target proteins located on the plasma membrane of neurons (neurotransmitter transporters and ion channels). There is currently no evidence to suggest significant accumulation in specific subcellular organelles, with its primary site of action being at the neuronal cell surface.

Metabolism and Biotransformation Pathways

In Vitro Metabolic Profiling Using Hepatic Microsomal Preparations

In vitro studies utilizing hepatic microsomal preparations are a cornerstone for elucidating the metabolic pathways of xenobiotics. For piperidine-containing compounds, these preparations, which are rich in phase I drug-metabolizing enzymes like cytochrome P450, provide a reliable model to identify primary metabolites.

Research on analogous compounds, such as substituted (S)-3-phenylpiperidine derivatives, has demonstrated the utility of human liver microsomes in identifying key metabolic reactions. In one such study, radiochromatographic analysis of an incubation of a [¹⁴C]-labeled compound with human liver microsomes revealed the formation of a single primary metabolite. doi.org This approach allows for the quantification of metabolite formation over time and helps to characterize the kinetics of the metabolic process. Preliminary in vitro studies for similar compounds have shown that metabolite formation increases linearly for up to 60 minutes. doi.org

Table 1: In Vitro Metabolic Systems for Piperidine (B6355638) Derivatives

| System | Application | Key Findings for Analogous Compounds |

|---|---|---|

| Human Liver Microsomes | Identification of Phase I metabolites | Primary formation of N-dealkylated metabolites |

| cDNA-expressed Human P450s | Pinpointing specific CYP enzyme involvement | Identification of CYP2D6, CYP1A2, and CYP3A4 as key enzymes |

Identification and Structural Characterization of Primary Metabolites

The primary metabolic transformations of 3-Cyclohexylpiperidine (B2619033) hydrochloride are expected to involve modifications of both the cyclohexyl and piperidine rings, as well as the nitrogen atom of the piperidine moiety.

Hydroxylation is a common metabolic pathway for cyclic structures, catalyzed by CYP enzymes. For 3-Cyclohexylpiperidine hydrochloride, this would likely involve the addition of a hydroxyl group to the cyclohexane (B81311) or piperidine ring. Studies on other piperidine-containing molecules, such as piperine (B192125), have identified hydroxylation as a key metabolic step. mdpi.com This process increases the polarity of the molecule, facilitating its excretion. The exact position of hydroxylation would depend on the steric and electronic properties of the substrate and the specific CYP isoforms involved.

N-dealkylation is a well-established metabolic pathway for compounds with a substituted nitrogen atom in a ring, such as piperidine. For analogs of 3-Cyclohexylpiperidine, N-depropylation has been identified as the major metabolic route in human liver microsomes, accounting for over 95% of the metabolized compound. doi.org This reaction involves the enzymatic removal of an alkyl group attached to the nitrogen atom. In the case of this compound, if the nitrogen is substituted, dealkylation would be a highly probable metabolic step. Other potential degradation products could arise from ring opening of the piperidine moiety, a pathway also observed in the metabolism of piperine. mdpi.com

Enzymatic Systems Involved in Biotransformation (e.g., Cytochrome P450 Isoforms)

The biotransformation of this compound is predominantly carried out by the cytochrome P450 superfamily of enzymes. nih.gov Several isoforms are likely to be involved, and their relative contributions can be determined through various in vitro techniques.

For structurally similar piperidine-type compounds like thioridazine, multiple CYP isoforms have been implicated. researchgate.net Studies have shown that CYP1A2 and CYP3A4 are the main enzymes responsible for N-demethylation, while CYP2D6 is the primary enzyme catalyzing sulfoxidation. researchgate.net In the case of a substituted (S)-3-phenylpiperidine derivative, while several P450 enzymes were found to be capable of its metabolism, CYP2D6 was identified as accounting for the majority of the observed N-depropylase activity in vitro. doi.org

Table 2: Cytochrome P450 Isoforms Implicated in the Metabolism of Piperidine-Containing Compounds

| CYP Isoform | Metabolic Reaction Catalyzed (in Analogous Compounds) | Method of Identification |

|---|---|---|

| CYP2D6 | N-depropylation, Sulfoxidation | Metabolism by cDNA-expressed enzymes, Chemical inhibition |

| CYP3A4 | N-demethylation | Metabolism by cDNA-expressed enzymes, Chemical inhibition |

The involvement of multiple CYP enzymes suggests a degree of metabolic redundancy, which can have clinical implications regarding drug-drug interactions.

Pharmacological Activity Assessment of Identified Metabolites

The metabolites of a parent compound may exhibit their own pharmacological activity, which can be similar to, different from, or even antagonistic to the original molecule. For this compound, it is conceivable that its metabolites could interact with biological targets.

While direct pharmacological data on the metabolites of this compound are not available, the principle of active metabolites is well-established. For instance, the metabolites of piperine have been investigated for their pharmacological potential in the context of neurodegenerative diseases. mdpi.com Therefore, any comprehensive evaluation of the pharmacology of this compound should also consider the potential activity of its primary metabolites, particularly hydroxylated and N-dealkylated derivatives.

Preclinical Neurobehavioral and Neurochemical Evaluation

Assessment of Locomotor Activity and Exploratory Behavior

No specific studies investigating the effects of 3-Cyclohexylpiperidine (B2619033) hydrochloride on locomotor activity and exploratory behavior in preclinical models were identified. Research on other arylcyclohexylamine derivatives, such as N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP) and 1-(1-(4-Fluorophenyl)cyclohexyl)piperidine (4′-F-PCP), has shown dose-dependent effects on psychomotor activity. nih.govresearchgate.netnih.govresearchgate.netmdpi.com However, these findings cannot be directly extrapolated to 3-Cyclohexylpiperidine hydrochloride due to structural differences that can significantly alter pharmacological activity.

In Vivo Microdialysis Studies for Neurotransmitter Extracellular Levels

Dopamine (B1211576) Dynamics in Striatal and Nucleus Accumbens Regions

There is no available research utilizing in vivo microdialysis to specifically measure the impact of this compound on dopamine levels in the striatum or nucleus accumbens. Studies on related compounds, like BTCP, have demonstrated the ability to modulate the dopamine uptake complex, suggesting an influence on dopaminergic neurotransmission. nih.govnih.gov Without direct experimental evidence, the precise effects of this compound on dopamine dynamics remain unknown.

Modulation of Noradrenaline and Serotonin (B10506) Systems

No published studies were found that examined the effects of this compound on noradrenaline or serotonin systems through methods such as in vivo microdialysis. The neurochemical profile concerning these key neurotransmitters is therefore uncharacterized for this specific compound.

Drug Discrimination Paradigms for Subjective Effect Profiling

The subjective effects of this compound have not been profiled in drug discrimination studies. This experimental paradigm is crucial for understanding the interoceptive (subjective) effects of a compound by training animals to distinguish it from a vehicle or other drugs. While extensive drug discrimination data exist for PCP and its analogs, which help to classify their subjective effects, similar research on this compound is absent from the scientific literature. nih.gov

Investigation of Sensitization and Tolerance Development

Scientific literature lacks studies investigating the development of sensitization or tolerance to the potential neurobehavioral effects of this compound. Research on the dopamine reuptake inhibitor BTCP has shown that, under specific conditions, it differs from cocaine in its ability to cause sensitization, with some evidence of tolerance-like effects at higher doses. nih.gov However, no such data are available for this compound.

Exploration of Potential Pharmacotherapeutic Applications (e.g., Analgesia, Antidepressant Effects)

There is no scientific evidence from preclinical studies to support the exploration of this compound for potential pharmacotherapeutic applications such as analgesia or antidepressant effects. While some classes of compounds that interact with central neurotransmitter systems, including certain antidepressants, are investigated for pain management, there are no specific studies linking this compound to these therapeutic areas. nih.govresearchgate.net

Analytical and Bioanalytical Methodologies for Research Applications

Chromatographic Techniques for Isolation and Quantification

Chromatography is a fundamental tool for separating 3-Cyclohexylpiperidine (B2619033) hydrochloride from complex matrices, such as biological fluids or reaction mixtures, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like 3-Cyclohexylpiperidine hydrochloride. A typical HPLC method for a piperidine (B6355638) derivative would involve a reverse-phase approach. sielc.com

For instance, a method could be developed using a C18 column, which is a common stationary phase for separating moderately polar compounds. nih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, with the gradient or isocratic elution being optimized to achieve the best separation. For mass spectrometry-compatible applications, volatile buffers like formic acid or ammonium formate are used instead of non-volatile ones like phosphoric acid. sielc.com Detection is commonly achieved using a UV detector, as the phenyl group in related structures absorbs UV light. For compounds lacking a strong chromophore, derivatization with a UV-absorbing agent like benzoyl chloride can be employed to enhance detection sensitivity. google.com

Table 1: Illustrative HPLC Parameters for Piperidine Analog Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) ptfarm.pl |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid sielc.com |

| Elution | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min nih.gov |

| Column Temperature | 30°C nih.gov |

| Injection Volume | 5.0 µL nih.gov |

| Detection | UV at an appropriate wavelength or Mass Spectrometry |

This table presents a hypothetical set of starting parameters for method development based on common practices for similar analytes.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC would be particularly useful for identifying and quantifying its volatile metabolites in biological samples. The analysis of volatile organic metabolites (VOMs) in urine, for example, can provide insights into metabolic pathways. nih.gov

A typical GC-based analysis of volatile metabolites involves their extraction from the sample matrix, often using headspace solid-phase microextraction (HS-SPME), followed by separation on a capillary column and detection by a mass spectrometer (GC-MS). nih.gov The choice of column is critical, with non-polar columns like those with a 5% phenyl polymethylsiloxane stationary phase being commonly used for broad-spectrum metabolite profiling. nih.gov The temperature program of the GC oven is optimized to ensure the separation of a wide range of metabolites with different boiling points. biotech-asia.org It is important to note that the hydrochloride salt form of the compound is not suitable for direct GC analysis due to its low volatility; it would need to be converted to the free base or derivatized prior to injection. nih.gov Degradation of the analyte can sometimes occur at the high temperatures used in GC, which must be considered during method development. nih.gov

Mass Spectrometry (MS) for Identification and Structural Confirmation

Mass Spectrometry (MS) is an indispensable tool for the unambiguous identification and structural confirmation of this compound and its metabolites. It is often coupled with a chromatographic separation technique.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantitative and qualitative analysis of drugs and their metabolites in complex biological matrices. nih.gov For quantitative analysis, the instrument is typically operated in the multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor ion to product ion transition for the analyte of interest. amazonaws.com This technique allows for very low limits of detection, often in the sub-ng/mL range. smolecule.com High-resolution mass spectrometry (HRMS) can also be employed to obtain accurate mass measurements, which aids in the confirmation of elemental composition and the identification of unknown metabolites. rhhz.net

Gas Chromatography-Mass Spectrometry (GC-MS) is also a valuable tool, particularly for the analysis of the free base form of 3-Cyclohexylpiperidine or its more volatile derivatives. mmu.ac.uk Electron ionization (EI) is a common ionization technique used in GC-MS, which produces a characteristic fragmentation pattern that can be used as a "fingerprint" for compound identification by comparing it to a spectral library. biotech-asia.org Chemical ionization (CI) can also be used to obtain a more prominent molecular ion peak, which is often weak or absent in EI spectra. nih.gov

Table 2: Comparison of Mass Spectrometry Techniques for the Analysis of this compound

| Technique | Ionization Method | Key Advantages |

|---|---|---|

| LC-MS/MS | Electrospray Ionization (ESI) | High sensitivity and specificity, suitable for non-volatile and thermally labile compounds. |

| GC-MS | Electron Ionization (EI), Chemical Ionization (CI) | Provides characteristic fragmentation patterns for structural elucidation, ideal for volatile compounds. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of the molecule. nih.gov

The chemical shifts, coupling constants, and integration of the signals in a ¹H NMR spectrum provide information about the electronic environment and connectivity of the protons. For the piperidine and cyclohexane (B81311) rings, the coupling patterns can help to determine the relative stereochemistry of the substituents (axial vs. equatorial). nih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, respectively, which is crucial for unambiguous signal assignment. The stereochemistry of related cyclic dipeptides has been successfully assigned using spectroscopic methods. nih.gov The effect of protonation (free base vs. hydrochloride salt) and the choice of solvent can influence the observed chemical shifts and splitting patterns. nih.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand within the active site of a target protein. For derivatives of the 3-cyclohexylpiperidine (B2619033) scaffold, docking studies are instrumental in elucidating the specific interactions that govern their biological activity.

Research on various piperidine (B6355638) derivatives has demonstrated the utility of molecular docking in understanding their mechanism of action. For instance, docking studies on N-functionalized piperidine derivatives linked to a 1,2,3-triazole ring have been used to predict their binding modes within the active site of the dopamine (B1211576) D2 receptor. researchgate.net Similarly, computational workflows involving docking have been applied to piperidine/piperazine-based compounds to decipher their binding mode to the sigma 1 receptor (S1R). nih.gov

These simulations can reveal key molecular interactions, such as:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (like the cyclohexyl ring) and hydrophobic pockets in the receptor.

Electrostatic Interactions: Including salt bridges and pi-cation interactions, which can be critical for binding affinity.

The insights gained from these simulations, such as the specific amino acid residues involved in binding, are invaluable for the rational design of more potent and selective analogs. researchgate.netnih.gov The binding energy, often calculated as a docking score, provides a quantitative estimate of the binding affinity, allowing for the ranking of different potential ligands before synthesis.

Table 1: Example of Molecular Docking Results for Piperidine Derivatives Note: This table is a representative example based on typical data from molecular docking studies of piperidine analogs and does not represent specific results for 3-Cyclohexylpiperidine hydrochloride.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Piperidine Analog A | Dopamine D2 Receptor | -9.8 | Asp114, Ser193 | Hydrogen Bond, Hydrophobic |

| Piperidine Analog B | Sigma 1 Receptor | -10.2 | Glu172, Tyr173 | Electrostatic, Pi-Pi Stacking |

| Piperidine Analog C | Acetylcholinesterase | -11.5 | Trp84, Phe330 | Hydrophobic, Pi-Pi Stacking |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by finding a statistical correlation between calculated molecular descriptors (e.g., physicochemical, electronic, and steric properties) and experimentally determined activity. For the 3-cyclohexylpiperidine scaffold, QSAR can be a powerful tool for predicting the biological activity of novel derivatives and for guiding the design of more potent compounds.

The development of a QSAR model typically involves:

Data Set Preparation: A series of structurally related compounds with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation linking the descriptors to the activity. figshare.com

Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques. nih.gov

Studies on various piperidine analogs have successfully employed QSAR to predict their inhibitory activities against different targets. For example, a QSAR analysis of piperine (B192125) analogs as inhibitors of the NorA efflux pump in Staphylococcus aureus identified key descriptors like partial negative surface area and heat of formation that correlate with inhibitory activity. nih.gov Similarly, 3D-QSAR studies on piperidine-substituted diarylpyrimidine analogues have been used to understand their activity as HIV-1 reverse transcriptase inhibitors. researchgate.net These models generate contour maps that visualize the regions where steric bulk, positive or negative charge, or hydrophobicity would increase or decrease activity, providing a clear roadmap for structural modifications.

Table 2: Example of Statistical Parameters for a QSAR Model of Piperidine Analogs Note: This table is a representative example based on typical data from QSAR studies and does not represent a specific model for this compound.

| Statistical Parameter | Value | Description |

|---|---|---|

| r² (Correlation Coefficient) | 0.962 | Indicates the goodness of fit of the model to the training data. |

| q² (Cross-validated r²) | 0.917 | Measures the internal predictive ability of the model. |

| F-value | 57.578 | Indicates the statistical significance of the model. |

| RMSE (Root Mean Square Error) | 0.247 | Represents the average deviation of the predicted values from the actual values. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. researchgate.net In drug discovery, MD simulations complement molecular docking by providing a dynamic view of the ligand-receptor complex. For a flexible molecule like 3-cyclohexylpiperidine, MD simulations are crucial for understanding its conformational behavior and the stability of its binding to a target protein.

Starting from a docked pose, an MD simulation can reveal:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, researchers can assess whether the ligand remains stably bound in the active site. nih.gov

Conformational Changes: Both the ligand and the protein can change their conformations upon binding. MD simulations can capture these induced-fit effects.

Role of Water Molecules: Simulations can explicitly model the role of water molecules in mediating ligand-protein interactions.

Binding Free Energy: Advanced MD-based methods can provide more accurate estimations of binding free energy, which is a key determinant of a drug's potency.

MD simulations have been used to study the stability of various piperidine derivatives in the active sites of their target proteins. For example, simulations of piperidine-based compounds in complex with the sigma 1 receptor showed how the ligands remained stable in the binding site and highlighted the specific contacts maintained throughout the simulation. nih.gov This dynamic information is critical for confirming the binding hypotheses generated by molecular docking and for refining the design of new inhibitors.

De Novo Drug Design Based on Scaffold Optimization

De novo drug design involves the computational creation of novel molecular structures with desired properties, often starting from a basic scaffold or a fragment. The piperidine ring is considered a "privileged scaffold" in medicinal chemistry because it is a structural component of numerous approved drugs and natural products. mdpi.comresearchgate.net The 3-cyclohexylpiperidine structure can serve as an excellent starting point for de novo design and scaffold optimization strategies.

Computational approaches in this area include:

Scaffold Hopping: Replacing a core molecular scaffold with a different one while retaining similar biological activity. The 3-cyclohexylpiperidine moiety could be identified as a potential replacement for other cyclic structures in known active compounds.

Fragment-Based Design: Small molecular fragments are identified that bind to the target protein, and these are then computationally grown or linked together to create a more potent lead molecule. The cyclohexyl or piperidine rings could be used as fragments in such a design process. nih.gov

Structure-Based Design: Using the 3D structure of the target's binding site, new molecules are built atom-by-atom or fragment-by-fragment to perfectly complement the site's shape and chemical features. A series of potent HIV-1 protease inhibitors were designed using the piperidine scaffold as a key ligand component that interacts with the enzyme's active site. nih.gov

By leveraging these computational tools, medicinal chemists can explore vast chemical spaces to design novel molecules based on the 3-cyclohexylpiperidine core, optimizing their predicted binding affinity, selectivity, and pharmacokinetic properties before committing to chemical synthesis.

Advanced Research Directions and Future Perspectives

Investigation of Allosteric Modulatory Sites and Polypharmacology

Future research into 3-Cyclohexylpiperidine (B2619033) hydrochloride is increasingly likely to focus on allosteric modulation and polypharmacology, moving beyond classical orthosteric receptor targets.

Allosteric Modulation: An allosteric modulator binds to a site on a receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand. nih.gov This can offer significant advantages, including greater receptor subtype selectivity and a "saturable" effect that can enhance safety. G-protein coupled receptors (GPCRs), a major class of drug targets, are known to possess diverse allosteric binding sites located in extracellular regions, within the transmembrane helix bundle, or in intracellular domains. nih.gov Investigating whether 3-Cyclohexylpiperidine hydrochloride or its derivatives can act as positive or negative allosteric modulators at key CNS receptors (e.g., glutamate, dopamine (B1211576), or serotonin (B10506) receptors) could reveal novel mechanisms of action. Such studies would involve advanced computational modeling to predict binding sites and sophisticated in vitro assays to quantify allosteric effects on orthosteric ligand affinity and efficacy. nih.gov

Polypharmacology: This is the principle that a single compound can interact with multiple targets, an approach that is gaining traction for treating complex multifactorial diseases. nih.gov The piperidine (B6355638) moiety is a common feature in molecules designed for dual-target activity. For instance, certain piperidine derivatives have been identified as dual antagonists for the histamine (B1213489) H₃ receptor and the sigma-1 receptor, a combination that may offer synergistic effects in pain management. acs.org Research has shown that replacing a piperazine (B1678402) ring with a piperidine moiety can be a critical structural change that confers high affinity for both of these receptors. acs.org Future studies could screen this compound against a wide panel of CNS targets to identify a potential polypharmacological profile. This could uncover unexpected therapeutic possibilities where modulating multiple nodes in a disease network is more effective than acting on a single target.

Table 1: Examples of Dual-Targeting Piperidine Derivatives This table is based on findings for structurally related compounds and suggests potential research avenues.

| Compound Class | Primary Target | Secondary Target | Potential Therapeutic Area |

|---|---|---|---|

| Piperidine-based antagonists | Histamine H₃ Receptor (H₃R) | Sigma-1 Receptor (σ₁R) | Neuropathic Pain acs.org |

Development of Prodrug Strategies and Targeted Delivery Systems

Overcoming the blood-brain barrier and controlling the release of centrally acting compounds are significant challenges in neuropharmacology. Prodrug and targeted delivery strategies offer promising solutions.

Prodrug Strategies: A prodrug is an inactive or less active molecule that is converted into the active drug within the body. mdpi.com This approach can be used to improve a compound's physicochemical properties, such as its solubility or ability to cross biological membranes. nih.gov For a compound like this compound, a prodrug strategy could involve chemically modifying the piperidine nitrogen or adding a cleavable functional group to the cyclohexyl ring. For example, phosphate (B84403) derivatives have been used to improve the oral bioavailability of poorly water-soluble, lipophilic drugs. google.com Such modifications could enhance its passage into the brain, after which enzymatic or chemical cleavage would release the active parent compound. nih.gov

Targeted Delivery Systems: Advanced delivery systems aim to concentrate a therapeutic agent in a specific tissue or organ, minimizing systemic exposure. For piperidine-containing compounds, several innovative systems are being explored. Polymeric films incorporating piperidine derivatives have been developed for the controlled release of bioactive molecules. nih.govresearchgate.net Another sophisticated approach involves protein nanocages, such as ferritin. nih.govacs.org In one strategy, piperidine-containing molecules were conjugated to engineered human ferritin to create a system for delivering siRNA to cancer cells. nih.govacs.org This concept could be adapted to deliver centrally acting compounds across the blood-brain barrier by functionalizing the exterior of the nanocage with ligands that bind to receptors on brain endothelial cells.

Table 2: Potential Delivery Systems for Piperidine Derivatives

| Delivery System | Description | Potential Advantage for CNS Delivery |

|---|---|---|

| Prodrugs | Bioreversible derivatives designed to improve pharmacokinetic properties. mdpi.com | Enhanced permeability across the blood-brain barrier. nih.govgoogle.com |

| Polymeric Films | Films made of biocompatible polymers like sodium alginate and PVA for controlled release. nih.gov | Sustained local delivery if implanted, or controlled release from a patch. |

| Protein Nanocages (e.g., Ferritin) | Self-assembling protein shells that can be loaded with cargo and functionalized for targeting. nih.gov | Ability to be engineered with targeting moieties to facilitate transport into the brain. |

Exploration of Neuroprotective and Neuroplasticity-Modulating Effects

A key area of future research is the potential for this compound and its analogues to protect neurons from damage and to modulate synaptic plasticity, the cellular basis of learning and memory.

Neuroprotective Effects: Neuroprotection involves preserving neuronal structure and function in the face of insults like ischemia, oxidative stress, or neuroinflammation. Phencyclidine [1-(phenylcyclohexyl)piperidine], a compound structurally related to this compound, has demonstrated protective effects in animal models of acute cerebral ischemia and reperfusion injury. nih.gov It was shown to reduce brain ischemic damage and suppress the release of creatine (B1669601) kinase, a marker of cell damage. nih.gov Furthermore, other novel piperidine derivatives have been shown to exert potent anti-inflammatory and neuroprotective properties by acting as selective cannabinoid receptor 2 (CB2R) agonists. acs.org These compounds were found to mitigate oxidative stress and apoptosis in neuronal assays. acs.org Future investigations should explore whether this compound shares these neuroprotective capabilities, potentially through mechanisms like anti-excitotoxicity (e.g., via NMDA receptor modulation), anti-inflammatory action, or reduction of oxidative stress.

Neuroplasticity Modulation: Neuroplasticity refers to the brain's ability to reorganize itself by forming new neural connections. Compounds that modulate neuroplasticity could have applications in treating cognitive disorders. The parent compound, piperidine, has been shown to affect neurotransmitter systems, notably by increasing the turnover of noradrenaline, which plays a role in attention, arousal, and plasticity. nih.gov Research on related compounds has also focused on proteins like Ca2+/calmodulin-dependent protein kinase II (CaMKII), a central regulator of learning and memory. cuanschutz.edu Studies could use techniques like electrophysiology in brain slices to determine if this compound affects long-term potentiation (LTP) or long-term depression (LTD), key cellular models of memory formation.

Table 3: Evidence of Neuroprotective Effects from Related Piperidine Compounds

| Compound/Class | Proposed Mechanism | Observed Effect | Reference Model |

|---|---|---|---|

| Phencyclidine | Unknown; likely NMDA receptor antagonism | Reduced ischemic brain damage; improved EEG recovery. | Rabbit model of cerebral ischemia-reperfusion. nih.gov |

| Conformationally Restricted Piperidines | Selective CB2 Receptor Agonism | Reduced oxidative stress and apoptosis; preserved neurite complexity. | Mouse primary neuronal assays; SH-SY5Y cell model. acs.org |

Ethical Considerations in Research on Centrally Acting Chemical Compounds

Research on any novel, centrally acting compound carries a significant ethical responsibility that must be addressed at every stage, from synthesis to potential application. nih.gov

Synthesis and Preclinical Research: The very act of creating new molecules that can affect the brain requires a careful weighing of potential benefits against potential threats. nih.gov In preclinical studies involving animals, researchers must adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) to minimize harm and ensure animal welfare.

Risk-Benefit Analysis: Before any consideration of human studies, a rigorous risk-benefit analysis is essential. nih.gov This involves evaluating the potential for adverse neurological or psychological effects. Research protocols must be scientifically sound, as flawed science is inherently unethical. nih.gov

Informed Consent and Participant Protection: Should research progress to human trials, the principle of informed consent is paramount. nih.govnumberanalytics.com Participants must be fully informed of the nature of the research and any reasonably foreseeable risks. The focus must be on ensuring participant comprehension, not just on the disclosure of information. nih.gov Minimizing risk to participants is a primary duty of the researcher. numberanalytics.com

Transparency and Data Integrity: Researchers have an obligation to present a complete and accurate account of their findings, avoiding any form of scientific misconduct. acs.org Transparency in methods and data is crucial for reproducibility and for building public trust. numberanalytics.com

Potential for Misuse: For centrally acting compounds, there is a societal responsibility to consider the potential for misuse or diversion. Researchers and institutions should be mindful of this and ensure secure handling and accounting of such compounds. The potential for a discovery to be misapplied to pose a threat to public health and safety is a serious ethical concern. acs.org

Public Responsibility: Ultimately, the chemical profession has a responsibility to the health and well-being of the public and the environment. nih.govsolubilityofthings.com This includes open communication about the potential implications of their research.

Adherence to these ethical principles, overseen by institutional review boards (IRBs), is fundamental to ensuring that the pursuit of knowledge is conducted responsibly and justifiably. nih.gov

Q & A

Q. What are the critical safety protocols for handling 3-Cyclohexylpiperidine hydrochloride in laboratory settings?

Researchers must adhere to strict safety measures:

- Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles, to avoid skin/eye contact .

- Store waste separately and collaborate with certified waste management companies to ensure environmentally safe disposal .

- Work in well-ventilated areas and avoid inhalation of dust or aerosols .

- Implement emergency procedures for accidental spills, including neutralization and immediate decontamination .